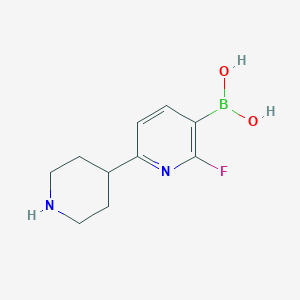
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a fluorinated pyridine ring, which is further substituted with a piperidine moiety. The presence of these functional groups makes it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be synthesized through various methods, including the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a piperidine group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar coupling reactions.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: A compound with a similar piperidine and fluorine substitution pattern.
Uniqueness
(2-Fluoro-6-(piperidin-4-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The combination of the fluorinated pyridine ring and the piperidine moiety makes it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H14BFN2O2 |
|---|---|
Peso molecular |
224.04 g/mol |
Nombre IUPAC |
(2-fluoro-6-piperidin-4-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-2,7,13,15-16H,3-6H2 |
Clave InChI |
DJENJKCSJVHKNA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(N=C(C=C1)C2CCNCC2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















